molecular formula C20H12Cl2O2 B8226343 (R)-3,3'-Dichloro-[1,1'-binaphthalene]-2,2'-diol CAS No. 235426-91-2

(R)-3,3'-Dichloro-[1,1'-binaphthalene]-2,2'-diol

Cat. No.: B8226343
CAS No.: 235426-91-2
M. Wt: 355.2 g/mol
InChI Key: CWOFNBXRFYHZKE-UHFFFAOYSA-N
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Description

®-3,3’-Dichloro-[1,1’-binaphthalene]-2,2’-diol is a chiral binaphthol derivative characterized by the presence of two chlorine atoms at the 3 and 3’ positions and hydroxyl groups at the 2 and 2’ positions on the binaphthalene framework. This compound exhibits axial chirality due to the restricted rotation around the single bond connecting the two naphthalene rings. It is widely used in asymmetric synthesis and as a chiral ligand in various catalytic processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3,3’-Dichloro-[1,1’-binaphthalene]-2,2’-diol typically involves the chlorination of ®-1,1’-bi-2-naphthol. One common method is as follows:

Industrial Production Methods

Industrial production of ®-3,3’-Dichloro-[1,1’-binaphthalene]-2,2’-diol follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

®-3,3’-Dichloro-[1,1’-binaphthalene]-2,2’-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

®-3,3’-Dichloro-[1,1’-binaphthalene]-2,2’-diol has numerous applications in scientific research:

    Chemistry: Used as a chiral ligand in asymmetric catalysis, particularly in the synthesis of enantiomerically pure compounds.

    Biology: Employed in the study of chiral recognition and enantioselective interactions in biological systems.

    Medicine: Investigated for its potential use in the development of chiral drugs and pharmaceuticals.

    Industry: Utilized in the production of chiral intermediates and fine chemicals.

Mechanism of Action

The mechanism of action of ®-3,3’-Dichloro-[1,1’-binaphthalene]-2,2’-diol involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-3,3’-Dichloro-[1,1’-binaphthalene]-2,2’-diol is unique due to the presence of chlorine atoms, which can be further functionalized, providing additional versatility in synthetic applications. Its axial chirality and ability to form stable complexes with transition metals make it a valuable compound in asymmetric synthesis .

Properties

IUPAC Name

3-chloro-1-(3-chloro-2-hydroxynaphthalen-1-yl)naphthalen-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12Cl2O2/c21-15-9-11-5-1-3-7-13(11)17(19(15)23)18-14-8-4-2-6-12(14)10-16(22)20(18)24/h1-10,23-24H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWOFNBXRFYHZKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=C2C3=C(C(=CC4=CC=CC=C43)Cl)O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

287111-92-6, 235426-91-2
Record name (1R)-3,3′-Dichloro[1,1′-binaphthalene]-2,2′-diol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=287111-92-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,3′-Dichloro[1,1′-binaphthalene]-2,2′-diol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=235426-91-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-3,3'-Dichloro-[1,1'-binaphthalene]-2,2'-diol
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(R)-3,3'-Dichloro-[1,1'-binaphthalene]-2,2'-diol
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(R)-3,3'-Dichloro-[1,1'-binaphthalene]-2,2'-diol
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(R)-3,3'-Dichloro-[1,1'-binaphthalene]-2,2'-diol
Reactant of Route 5
(R)-3,3'-Dichloro-[1,1'-binaphthalene]-2,2'-diol
Reactant of Route 6
(R)-3,3'-Dichloro-[1,1'-binaphthalene]-2,2'-diol

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